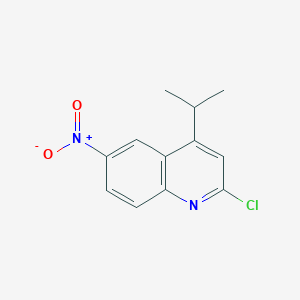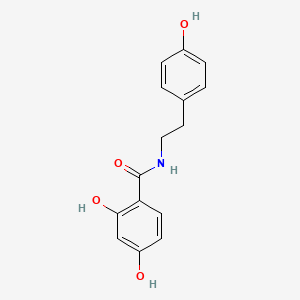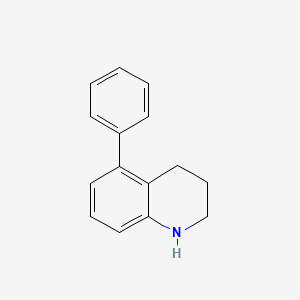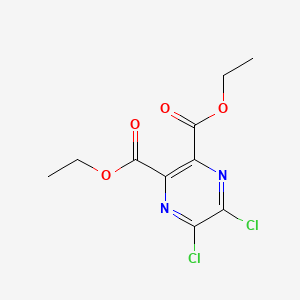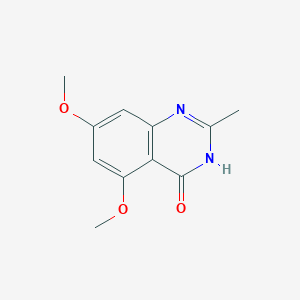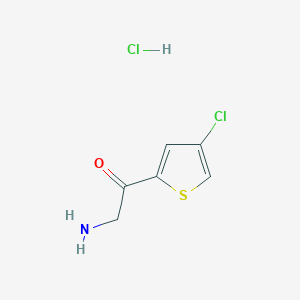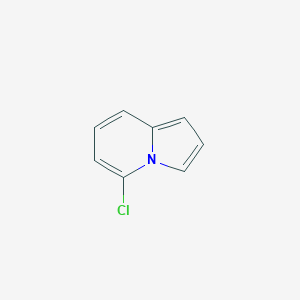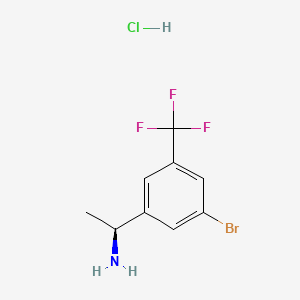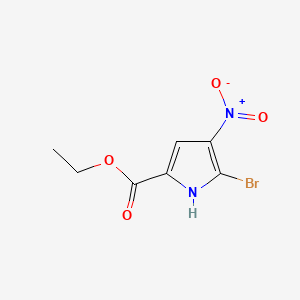
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O4 and a molecular weight of 263.05 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of bromine and nitro functional groups at the 5 and 4 positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate typically involves the bromination and nitration of pyrrole derivatives. One common method includes the reaction of ethyl 1H-pyrrole-2-carboxylate with bromine and nitric acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent overreaction and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrrole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products
Substitution: Products include ethyl 5-azido-4-nitro-1H-pyrrole-2-carboxylate and ethyl 5-thiocyanato-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: The major product is ethyl 5-bromo-4-amino-1H-pyrrole-2-carboxylate.
Oxidation: Various oxidized forms of the pyrrole ring are produced depending on the reaction conditions.
Applications De Recherche Scientifique
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- Methyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- 4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H7BrN2O4 |
|---|---|
Poids moléculaire |
263.05 g/mol |
Nom IUPAC |
ethyl 5-bromo-4-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O4/c1-2-14-7(11)4-3-5(10(12)13)6(8)9-4/h3,9H,2H2,1H3 |
Clé InChI |
IVTMHEADIDKEQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
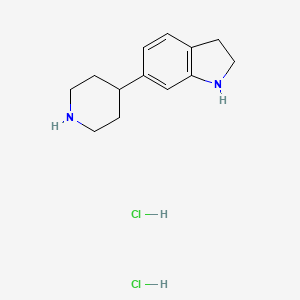
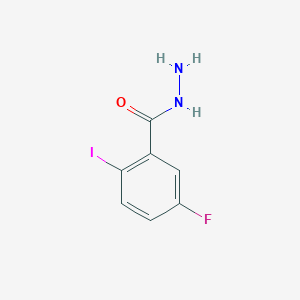
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
